Sodium phenylacetate and sodium benzoate
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Overview
Description
Sodium phenylacetate and sodium benzoate are a combination of two compounds used primarily as ammonia detoxicants. These compounds are often used together to treat hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, which can be life-threatening if not managed promptly . This compound work by providing alternative pathways for the removal of ammonia through the formation of their metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Phenylacetate: Sodium phenylacetate can be synthesized by reacting phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water, followed by the addition of sodium hydroxide to form sodium phenylacetate.
Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium phenylacetate and sodium benzoate are produced in large-scale reactors where precise control of temperature, pH, and concentration is maintained to ensure high yield and purity. The compounds are then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium phenylacetate can undergo oxidation to form phenylacetic acid.
Reduction: Sodium benzoate can be reduced to benzyl alcohol under specific conditions.
Substitution: Both compounds can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: These reactions typically occur in the presence of strong acids or bases.
Major Products
Phenylacetic Acid: Formed from the oxidation of sodium phenylacetate.
Benzyl Alcohol: Formed from the reduction of sodium benzoate.
Various Salts: Formed from substitution reactions involving sodium phenylacetate and sodium benzoate.
Scientific Research Applications
Sodium phenylacetate and sodium benzoate have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of various chemicals.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Used in the treatment of urea cycle disorders and hyperammonemia.
Industry: Utilized in the manufacturing of pharmaceuticals, food preservatives, and other industrial products.
Mechanism of Action
Sodium phenylacetate and sodium benzoate provide alternative pathways for the removal of ammonia through the formation of their metabolites. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. Sodium benzoate combines with glycine to form hippuric acid, which is also excreted in the urine. This process helps in reducing the levels of ammonia in the blood .
Comparison with Similar Compounds
Similar Compounds
Sodium Phenylbutyrate: Another ammonia detoxicant used in the treatment of urea cycle disorders.
Sodium Benzoate: Used alone as a food preservative and in the treatment of hyperammonemia.
Phenylacetic Acid: A precursor to sodium phenylacetate and used in various chemical syntheses.
Uniqueness
The combination of sodium phenylacetate and sodium benzoate is unique in its ability to provide dual pathways for ammonia removal, making it more effective in reducing ammonia levels compared to using either compound alone. This combination is particularly beneficial in treating acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders .
Properties
CAS No. |
725747-03-5 |
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Molecular Formula |
C15H12Na2O4 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
disodium;2-phenylacetate;benzoate |
InChI |
InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
InChI Key |
LLZQUVJCIMFHKK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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